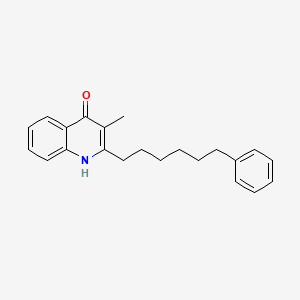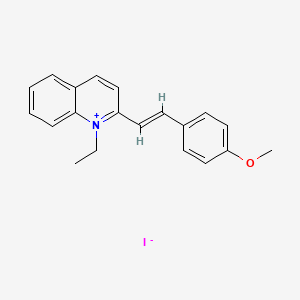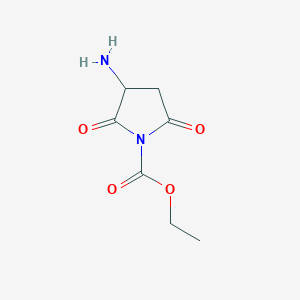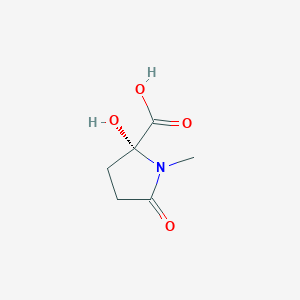
1H-Pyrrole-2,3,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,3,4-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C7H5NO6 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom This compound is known for its unique structure, which includes three carboxylic acid groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole derivatives. For instance, the oxidation of 1H-pyrrole-2,3,5-tricarboxylic acid can yield this compound under specific conditions . Another method involves the cyclization of appropriate precursors, such as the condensation of diols and amines in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use oxidizing agents like hydrogen peroxide or other peroxides to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,3,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the carboxylic acid groups to alcohols.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrrole-2,3,4-tricarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-pyrrole-2,3,4-tricarboxylic acid exerts its effects is primarily through its interaction with biological molecules. It can act as an oxidative stress marker by forming degradation products of melanin. The molecular targets and pathways involved include various enzymes and oxidative pathways that lead to the formation of its degradation products .
Comparison with Similar Compounds
1H-Pyrrole-2,3,5-tricarboxylic acid: This compound is structurally similar but has the carboxylic acid groups in different positions.
Pyrrole-2,3-dicarboxylic acid: Another related compound with two carboxylic acid groups instead of three.
Uniqueness: 1H-Pyrrole-2,3,4-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
944-54-7 |
|---|---|
Molecular Formula |
C7H5NO6 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
1H-pyrrole-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H5NO6/c9-5(10)2-1-8-4(7(13)14)3(2)6(11)12/h1,8H,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
IBLWXWNVAFCXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




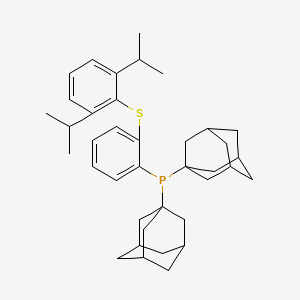
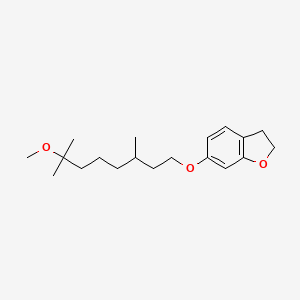
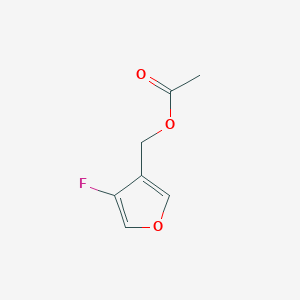
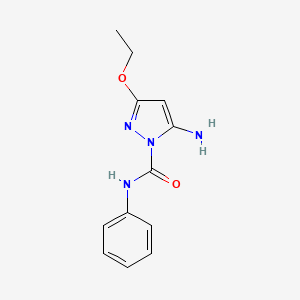

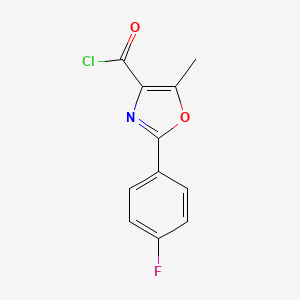
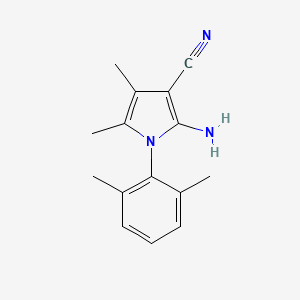
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
